molecular formula C17H14N2O B261541 2-Methoxy-4,6-diphenylpyrimidine

2-Methoxy-4,6-diphenylpyrimidine

Cat. No.: B261541
M. Wt: 262.3 g/mol
InChI Key: AXSCWHZIGAXLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,6-diphenylpyrimidine is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a pyrimidine core structure, a privileged scaffold in drug discovery known for its versatility and presence in compounds with diverse biological activities. The 4,6-diphenylpyrimidine structure is a recognized pharmacophore in the development of small-molecule therapeutics for complex diseases. Specifically, derivatives of 4,6-diphenylpyrimidine have been identified as potent dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes targeted for the treatment of Alzheimer's disease . These inhibitors can function at nanomolar concentrations, are reversible, and have shown neuroprotective properties in cell-based models, making the 4,6-diphenylpyrimidine scaffold a promising lead for neurodegenerative disease research . Furthermore, related 4,6-diphenylpyrimidine compounds have been investigated for their potential in treating Duchenne muscular dystrophy (DMD) by modulating the expression of utrophin, a protein that can compensate for the lack of dystrophin . This highlights the scaffold's utility in diverse therapeutic areas, from neuroscience to rare muscle diseases. The methoxy substituent on this derivative can fine-tune the compound's physicochemical properties, such as its solubility and metabolic stability, and influence its binding affinity to biological targets. Researchers can leverage this compound as a key synthetic intermediate or as a core structure for developing novel bioactive molecules. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

2-methoxy-4,6-diphenylpyrimidine

InChI

InChI=1S/C17H14N2O/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

AXSCWHZIGAXLNU-UHFFFAOYSA-N

SMILES

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Adenosine Receptor Modulation

Recent studies have identified 2-Methoxy-4,6-diphenylpyrimidine as a potential ligand for adenosine receptors. The compound exhibits activity against various subtypes of these receptors, which play critical roles in numerous physiological processes, including sedation and vasodilation. Specifically, antagonists of the A2A adenosine receptor have shown promise in the treatment of neurodegenerative diseases such as Parkinson's disease .

Receptor Type Effect Disease Association
A1Inhibition of adenylate cyclaseSedation and relaxation
A2AStimulation of adenylate cyclaseNeurodegenerative diseases
A3Inhibition of adenylate cyclaseVarious physiological disorders

Neuroprotection

Studies have indicated that derivatives of this compound can inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase and monoamine oxidase. These activities suggest potential therapeutic benefits for conditions like Alzheimer's disease . For instance, compounds derived from this structure have demonstrated significant neuroprotective effects by reducing inflammation and apoptosis in neuronal cells .

Anti-inflammatory Properties

Research has shown that this compound derivatives can inhibit the activity of phosphoinositide 3-kinase (PI3K), particularly PI3K-γ, which is implicated in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .

Disease Mechanism Potential Treatment
AsthmaPI3K inhibitionAnti-inflammatory therapies
Rheumatoid ArthritisImmunomodulationDisease-modifying agents
Chronic Obstructive Pulmonary Disease (COPD)Inflammation reductionSymptomatic relief

Cancer Research

The compound is also being investigated for its anticancer properties. Its ability to modulate key signaling pathways involved in cell proliferation and survival positions it as a candidate for further development in oncology. Studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cell lines by targeting specific kinases involved in tumor growth .

Neurodegenerative Disorders

A study highlighted the effectiveness of pyrimidine derivatives in inhibiting neuroinflammatory responses in human microglia cells. The compounds reduced the production of pro-inflammatory cytokines such as TNF-α and nitric oxide, showcasing their potential for treating neurodegenerative diseases .

Duchenne Muscular Dystrophy

Recent research explored the use of 4,6-diphenylpyrimidine derivatives as modulators of utrophin, a protein that compensates for dystrophin deficiency in Duchenne muscular dystrophy. These compounds showed promise in enhancing utrophin levels, potentially offering a novel therapeutic approach for this condition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on pyrimidine derivatives critically influence their solubility, lipophilicity, and molecular interactions. Key comparisons include:

2-Chloro-4,6-diphenylpyrimidine
  • Structure : Chlorine replaces the methoxy group at position 2.
  • Properties : The chloro group increases molecular weight (307.78 Da vs. ~318.36 Da for the methoxy analog) and introduces a strong electron-withdrawing effect. This enhances reactivity in Suzuki coupling reactions, as seen in its use as an intermediate for synthesizing thermally activated delayed fluorescence (TADF) materials .
  • Applications : Primarily employed in organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates charge transport .
4,6-Dimethoxy-2-pyrimidinamine
  • Structure: Amino (-NH₂) and methoxy (-OCH₃) groups at positions 2, 4, and 6.
  • Properties: The amino group reduces lipophilicity (lower logP) and increases hydrogen-bonding capacity, improving aqueous solubility compared to diphenyl analogs. This compound is used in chemical synthesis and as a building block for pharmaceuticals .
4,6-Dichloro-5-methoxypyrimidine
  • Structure : Chlorine at positions 4 and 6, methoxy at position 4.
  • Properties : The dichloro substitution creates a rigid, electron-deficient framework. Crystal structure analysis reveals Cl···N interactions (3.09–3.10 Å), stabilizing the lattice and influencing reactivity in nucleophilic substitutions .

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (Da) logP* Solubility (logS)* Key Interactions Applications
2-Methoxy-4,6-diphenylpyrimidine ~318.36 ~4.5 ~-5.98 π–π stacking, CH–π Drug discovery
2-Chloro-4,6-diphenylpyrimidine 307.78 N/A N/A Halogen bonding OLED materials
4,6-Dimethoxy-2-pyrimidinamine 155.15 <2.0 Higher Hydrogen bonding Synthetic intermediates

*Estimated for this compound based on nicotinonitrile analog data .

Electronic and Reactivity Profiles

Global reactivity descriptors, such as HOMO-LUMO gaps and aromaticity indices, are critical for predicting chemical behavior:

  • This compound: The methoxy group donates electrons via resonance, raising HOMO energy and reducing the HOMO-LUMO gap compared to chloro analogs. This enhances aromaticity and stability, as observed in similar nicotinonitrile derivatives (HOMO-LUMO gap ~4.2 eV) .
  • Chloro Analogs : Electron-withdrawing substituents lower HOMO energy, widening the HOMO-LUMO gap (e.g., 4,6-dichloro-5-methoxypyrimidine) and increasing electrophilicity .

Table 2: Reactivity Comparison

Compound HOMO-LUMO Gap (eV) Electrophilicity Index Key Reactivity Traits
This compound ~4.2 (estimated) Moderate Nucleophilic aromatic substitution
2-Chloro-4,6-diphenylpyrimidine >5.0 High Suzuki coupling, TADF design
4,6-Dimethoxy-2-pyrimidinamine N/A Low Hydrogen-bond-mediated reactions

Preparation Methods

Reaction Mechanism and Conditions

Photochemical rearrangement of 4,6-diphenylpyrimidine 1-oxide in methanol under UV light (254 nm) yields 2-methoxy-4,6-diphenylpyrimidine as a minor product alongside imidazole derivatives. The mechanism involves:

  • Electrocyclization : Excitation of the N-oxide leads to a singlet-state intermediate, facilitating oxygen migration to the C(2) position.

  • Methanolysis : The transient oxaziridine intermediate reacts with methanol, substituting the oxygen with a methoxy group.

Optimization Insights :

  • Solvent : Methanol enhances nucleophilic substitution due to its polarity and ability to stabilize intermediates.

  • Temperature : Reactions conducted at 25°C minimize side product formation.

  • Yield : Reported at ~6% for the target compound, with 53% yield for the co-product 4(5)-acetyl-2,5(4)-dimethylimidazole.

Chalcone-Thiourea Condensation

General Synthetic Pathway

This two-step method involves:

  • Chalcone Synthesis : Claisen-Schmidt condensation of 4-methoxybenzaldehyde and acetophenone under basic conditions (KOH/ethanol).

  • Pyrimidine Cyclization : Reaction of the chalcone with thiourea or guanidine in ethanol, catalyzed by NaOH (20%).

Representative Procedure :

  • Step 1 : Equimolar 4-methoxybenzaldehyde and acetophenone are ground with KOH/ethanol (10–12 min).

  • Step 2 : Chalcone intermediate reacts with thiourea under reflux (6 h), followed by ice-water quenching and recrystallization (ethanol).

Performance Metrics :

ParameterValueSource
Yield72–78%
Purity (TLC)Single spot, Rf = 0.65
Melting Point180–182°C

Substitution Effects

  • Electron-Donating Groups : Methoxy substituents at the para position of the chalcone’s aryl ring enhance cyclization efficiency due to resonance stabilization.

  • Base Selection : NaOH outperforms KOH in minimizing hydrolysis by-products.

Comparative Analysis of Methods

MethodYieldScalabilityComplexityKey Advantage
Photolysis6%LowModerateDirect functionalization
Chalcone Condensation72–78%HighLowModular substitution
Catalytic ArylationN/AModerateHighLate-stage diversification

Critical Observations :

  • Photolysis : Suitable for small-scale synthesis but limited by low yield and competing side reactions.

  • Chalcone Route : Economical and high-yielding, ideal for industrial applications.

  • Catalytic Methods : Underexplored but promising for tailored derivatives.

Structural and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1699 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S).

  • ¹H NMR (CDCl₃) : δ 3.90 (s, OCH₃), 6.88–8.05 (m, aryl-H).

  • MS (ES+) : m/z 262.3 [M+H]⁺.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₄N₂O
Molecular Weight262.3 g/mol
LogP3.62
Solubility0.5 mg/mL in DMSO

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-4,6-diphenylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives often involves multi-step protocols, such as cyclization, chlorination, and substitution. For example, sulfadoxine synthesis (a related methoxy-pyrimidine) employs intermediates like 4,6-dichloro-5-methoxypyrimidine, which undergoes amination and methoxylation . For this compound, a plausible route could involve:

Cyclization : Use malonic acid derivatives with urea or thiourea under acidic conditions.

Functionalization : Introduce methoxy and phenyl groups via nucleophilic substitution (e.g., using sodium methoxide for methoxylation and aryl halides for phenylation).

Optimization : Control temperature (e.g., 60–80°C for substitution reactions) and use catalysts like Pd for cross-coupling reactions. Monitor purity via HPLC and adjust solvent polarity (e.g., DMF for solubility) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm and aromatic protons in the phenyl groups).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-O bond lengths in methoxy groups typically range from 1.36–1.42 Å) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretches absent in this case, but C-O-C stretches at ~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Limited toxicity data necessitate stringent precautions:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Storage : Keep in airtight containers at ambient temperature, away from oxidizers .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via GC-MS or in-situ IR to identify intermediates.
  • Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled methoxy groups to trace substitution pathways.
  • Computational Modeling : Employ DFT calculations to predict activation energies for aryl group substitutions, comparing with experimental data .

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer:

  • Controlled Solubility Tests : Perform parallel experiments in polar (e.g., DMSO) and non-polar (e.g., toluene) solvents.
  • Temperature Gradients : Measure solubility at 25°C, 40°C, and 60°C to assess thermal effects.
  • Validation : Cross-check with HPLC retention times under standardized conditions .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Systematic Modification : Synthesize analogs with varying substituents (e.g., replacing phenyl with pyridyl or altering methoxy position).
  • Biological Assays : Test antimicrobial or anticancer activity against standardized cell lines (e.g., HepG2 for cytotoxicity).
  • QSAR Modeling : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with bioactivity data .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinase domains).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energies, validated by experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.